molecular formula C16H15N5O2S B14934168 4-(1,3-benzothiazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

4-(1,3-benzothiazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B14934168
M. Wt: 341.4 g/mol
InChI Key: JOFBWTZBCSLSTH-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex heterocyclic compound that incorporates benzothiazole, oxadiazole, and pyrrole moieties

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects . The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar compounds include other benzothiazole and oxadiazole derivatives, such as:

The uniqueness of 4-(1,3-benzothiazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of benzothiazole, oxadiazole, and pyrrole moieties, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C16H15N5O2S/c1-9-18-13(23-20-9)6-7-21-8-11(22)14(15(21)17)16-19-10-4-2-3-5-12(10)24-16/h2-5,17,22H,6-8H2,1H3

InChI Key

JOFBWTZBCSLSTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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